SR8993 - 1594121-16-0

SR8993

Catalog Number: EVT-282643
CAS Number: 1594121-16-0
Molecular Formula: C25H37FN4
Molecular Weight: 412.5974
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR8993 is a highly selective, brain-penetrant nociceptin receptor (NOP) agonist.
Source and Classification

SR8993 was developed through research aimed at understanding the role of NOP receptors in modulating emotional responses. It is classified under synthetic compounds targeting the NOP receptor, with a specific focus on its pharmacological profile that distinguishes it from other opioid receptors such as mu, delta, and kappa receptors. The compound shows over 100-fold selectivity for the NOP receptor compared to the mu opioid receptor, indicating its potential for targeted therapeutic effects without significant cross-reactivity with other opioid systems .

Synthesis Analysis

Methods and Technical Details

The synthesis of SR8993 involves several key steps that utilize advanced organic chemistry techniques. The process typically begins with the formation of a piperidine derivative, which is then reacted with various aromatic and aliphatic compounds to construct the complex molecular structure of SR8993.

  1. Starting Materials: The synthesis utilizes readily available precursors such as cyclooctylmethyl piperidine and fluorinated benzimidazole derivatives.
  2. Reactions: Key reactions include nucleophilic substitutions and coupling reactions that build up the molecular framework.
  3. Purification: After synthesis, the product undergoes purification processes such as chromatography to isolate SR8993 from by-products and unreacted materials.

The final product is characterized by high purity and stability, essential for biological testing and pharmacological evaluation .

Molecular Structure Analysis

Structure and Data

The molecular structure of SR8993 can be represented as follows:

  • Chemical Formula: C_{20}H_{26}F_{1}N_{3}
  • Molecular Weight: Approximately 329.44 g/mol
  • Structural Features: It contains a piperidine ring, a benzimidazole moiety, and a fluorine atom, contributing to its unique binding properties at the NOP receptor.

The three-dimensional conformation of SR8993 allows it to effectively interact with the NOP receptor, facilitating its agonistic action .

Chemical Reactions Analysis

Reactions and Technical Details

SR8993 primarily engages in specific interactions with the NOP receptor, leading to various downstream effects in cellular signaling pathways. Notably:

  • Agonistic Activity: SR8993 activates the NOP receptor with a median effective concentration (EC50) of approximately 8.8 nM, demonstrating potent efficacy.
  • Selectivity Profile: It shows minimal activity at mu (EC50 = 4800 nM) and kappa receptors (EC50 > 10,000 nM), confirming its specificity for NOP receptors.

These properties are critical for its potential applications in modulating fear responses without eliciting typical opioid side effects .

Mechanism of Action

Process and Data

The mechanism by which SR8993 exerts its effects involves binding to the NOP receptor, which leads to:

  1. Inhibition of Neurotransmitter Release: Activation of the NOP receptor inhibits neurotransmitter release in key brain areas involved in fear processing.
  2. Modulation of Fear Memory: Research indicates that SR8993 can impair fear memory consolidation in animal models, suggesting its potential use in treating conditions like post-traumatic stress disorder (PTSD).

Data from studies show that intraperitoneal administration of SR8993 significantly affects behavioral responses associated with fear conditioning .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stable under physiological conditions; does not undergo significant degradation when exposed to liver microsomes.

These properties are crucial for drug formulation and delivery systems aimed at achieving effective therapeutic concentrations .

Applications

Scientific Uses

SR8993 has several promising applications in scientific research and potential clinical settings:

  • Psychiatric Research: Its ability to modulate fear responses makes it a valuable tool in studying anxiety disorders and PTSD.
  • Pain Management: As a selective NOP receptor agonist, it offers an alternative approach to pain relief without traditional opioid side effects.
  • Neuroscience Studies: Researchers utilize SR8993 to explore the underlying mechanisms of nociception and emotional regulation within neural circuits.
Introduction

Neuropharmacological Context of Nociceptin/Orphanin FQ (N/OFQ) System

The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor (NOP, formerly ORL-1) constitute the fourth major regulatory system within the opioid receptor superfamily. Discovered independently in 1995 by two research groups, N/OFQ was characterized as the endogenous ligand for the previously orphan G-protein-coupled receptor that shares ~60% homology with classical opioid receptors yet exhibits distinct functional properties [3] [7]. Unlike traditional opioids, N/OFQ does not bind significantly to mu (MOP), delta (DOP), or kappa (KOP) opioid receptors, establishing the N/OFQ-NOP system as a pharmacologically independent entity [3]. The NOP receptor demonstrates wide CNS distribution, with particularly dense expression in:

  • Ventral tegmental area (VTA): 50% of dopaminergic neurons express NOP receptors [6] [9]
  • Amygdala and bed nucleus of stria terminalis (BNST): Key stress/anxiety modulation regions [3]
  • Prefrontal cortex and nucleus accumbens: Critical for executive function and reward processing [7] [10]

N/OFQ-NOP signaling primarily couples to Gαi/o proteins, inhibiting adenylyl cyclase and reducing cAMP production. Additional effects include:

  • Inhibition of voltage-gated calcium channels
  • Activation of inwardly rectifying potassium channels
  • Regulation of mitogen-activated protein kinases [7]

These molecular actions collectively reduce neuronal excitability and neurotransmitter release, positioning the N/OFQ system as a broad neuromodulator with particular relevance to addiction neurocircuitry [3] [7].

Table 1: Comparative Neuropharmacology of Opioid Receptor Systems

Receptor TypeEndogenous LigandPrimary Signaling MechanismReward Circuit Effects
MOP (μ)β-endorphinGαi/o inhibition of cAMPPotent reward enhancement
KOP (κ)DynorphinGαi/o inhibition of cAMPAversion/dysphoria
DOP (δ)EnkephalinGαi/o inhibition of cAMPMild reward enhancement
NOPNociceptin/OFQGαi/o inhibition of cAMPReward attenuation

Role of NOP Receptor Agonism in Addiction Neurobiology

The strategic anatomical distribution of NOP receptors throughout addiction-relevant circuits suggests fundamental regulatory functions. Research spanning two decades has established that NOP activation produces functionally bidirectional effects on drug reward pathways:

  • Dopaminergic Modulation:
  • N/OFQ administration reduces basal dopamine release in nucleus accumbens by 30-50% in rodents [7]
  • Microinjections directly into VTA inhibit dopamine neuron firing via postsynaptic hyperpolarization and enhanced GABAergic tone [6]
  • N/OFQ blocks cocaine-induced dopamine surges in accumbens shell (60-70% attenuation) [7]
  • Alcohol-Specific Effects:
  • Central N/OFQ administration reduces alcohol intake by 40-60% in alcohol-preferring rat strains [3] [9]
  • Suppresses both stress-induced and cue-induced alcohol reinstatement (relapse models) [2] [3]
  • Reverses alcohol withdrawal-induced anxiety in elevated plus maze tests [2] [5]
  • Neuroadaptations in Dependence:
  • Post-dependent rats show 200-300% increased NOP expression in amygdala versus naïve animals [3]
  • Alcohol-preferring msP rats exhibit innate NOP receptor hyperfunction in corticotropin-releasing factor (CRF) pathways [9]
  • Chronic alcohol exposure shifts NOP function from minimal involvement to critical regulatory role [2]

Table 2: Evolution of NOP Receptor Agonists for Addiction Research

Compound TypePrototypical AgentBrain PenetranceAlcohol Study OutcomesKey Limitations
Endogenous PeptideN/OFQLow (ICV administration required)50-70% reduction in alcohol intakePoor pharmacokinetics; enzymatic degradation
Early Synthetic AgonistRo 64-6198ModerateMixed effects (reduction in Wistars; increase in msP rats)Mu-opioid receptor off-target activity
Advanced AgonistMT-7716 (W-212393 HCl)Good (oral activity)Dose-dependent reduction maintained 1 week post-treatmentResidual sedative effects at high doses
Novel AgonistSR-8993Excellent (systemic efficacy)Reduces intake, operant responding, and relapseHighly selective with minimal off-target effects

SR-8993 as a Novel Small-Molecule NOP Receptor Agonist

SR-8993 represents a third-generation NOP agonist engineered to overcome previous pharmacokinetic and selectivity limitations. Its development stemmed from medicinal chemistry optimization focused on:

  • Blood-Brain Barrier Penetration: LogP = 3.8 ± 0.2 (optimal for CNS penetration) [1] [5]
  • Receptor Selectivity: >100-fold selectivity for NOP over MOP/KOP/DOP receptors [1] [5]
  • Molecular Properties:
  • Chemical Formula: C₂₅H₃₇FN₄
  • Molecular Weight: 412.59 g/mol
  • CAS Number: 1594121-16-0 [1]

Pharmacodynamic characterization reveals:

  • EC₅₀ = 8.8 nM at human NOP receptors in calcium flux assays [5]
  • Full agonist efficacy (Eₘₐₓ = 95-100% relative to N/OFQ) [1] [2]
  • No significant activity at 150+ GPCRs, ion channels, and transporters [2]

Unlike peptide-based NOP agonists requiring intracerebroventricular administration, SR-8993 achieves pharmacologically relevant CNS concentrations within 30 minutes of intraperitoneal injection, maintaining stable levels for >4 hours [2]. This pharmacokinetic profile enables systemic dosing while preserving receptor specificity critical for mechanistic research.

Rationale for Targeting Alcohol Use Disorders (AUDs)

The neurobiological rationale for NOP agonism in AUD treatment originates from alcohol's disruption of motivational homeostasis across three addiction stages:

  • Binge/Intoxication Stage:
  • Alcohol acutely enhances ventral striatal dopamine (150-200% increase) [4] [8]
  • SR-8993 attenuates this surge via VTA dopamine neuron inhibition [6] [7]
  • Withdrawal/Negative Affect Stage:
  • Alcohol withdrawal produces amygdala CRF hyperactivity and GABA/glutamate imbalance [4] [10]
  • SR-8993 reverses withdrawal-induced anxiety without sedation at therapeutic doses [2] [5]
  • Preoccupation/Anticipation Stage:
  • Prefrontal cortex dysregulation impairs executive control over craving [4] [10]
  • SR-8993 reduces cue-induced reinstatement by >50% in rat models [2] [3]

SR-8993's multi-target efficacy across these domains positions it uniquely among experimental AUD therapeutics:

"SR-8993 reduced both home-cage limited access drinking, operant responding for alcohol, and escalation induced through prolonged intermittent access to alcohol. SR-8993 further attenuated stress- as well as cue-induced relapse to alcohol seeking." [2]

Preclinical evidence consistently demonstrates that SR-8993 achieves 30-60% reductions in alcohol consumption across various models while simultaneously addressing negative affective components of withdrawal. This dual action potentially surpasses current FDA-approved AUD medications that predominantly target either consumption (naltrexone) or withdrawal (acamprosate) alone.

Table 3: Key Preclinical Behavioral Findings for SR-8993 in AUD Models

Behavioral ParadigmSpecies/StrainSR-8993 DoseKey OutcomesReference
Limited Access DrinkingWistar rats1.0 mg/kg i.p.40% reduction in 10% ethanol intake [2]
Operant Self-AdministrationAlcohol-preferring rats1.0 mg/kg i.p.55% decrease in lever pressing [2] [3]
Intermittent Access EscalationWistar rats1.0 mg/kg i.p.Blocked escalation to 7.5 g/kg/day intake [2]
Stress-Induced ReinstatementMale Wistar rats1.0 mg/kg i.p.70% reduction in relapse behavior [2]
Acute Withdrawal AnxietyWistar rats1.0 mg/kg i.p.Complete reversal in elevated plus maze [2] [5]

Properties

CAS Number

1594121-16-0

Product Name

SR8993

IUPAC Name

1-[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-(3R)-3-pyrrolidinyl-1H-benzimidazole

Molecular Formula

C25H37FN4

Molecular Weight

412.5974

InChI

InChI=1S/C25H37FN4/c26-21-8-9-24-23(16-21)28-25(20-10-13-27-17-20)30(24)22-11-14-29(15-12-22)18-19-6-4-2-1-3-5-7-19/h8-9,16,19-20,22,27H,1-7,10-15,17-18H2/t20-/m1/s1

InChI Key

UTSJKSDPSCCJFP-HXUWFJFHSA-N

SMILES

FC1=CC=C2C(N=C([C@H]3CNCC3)N2C4CCN(CC5CCCCCCC5)CC4)=C1

Solubility

Soluble in DMSO

Synonyms

SR-8993; SR 8993; SR8993

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.